molecular formula C9H12ClNO3S B497529 4-chloro-N-ethyl-3-methoxybenzenesulfonamide CAS No. 714202-53-6

4-chloro-N-ethyl-3-methoxybenzenesulfonamide

Cat. No.: B497529
CAS No.: 714202-53-6
M. Wt: 249.72g/mol
InChI Key: KIPGHAYNMOCWLF-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-3-methoxybenzenesulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research. Sulfonamide derivatives are extensively investigated for their potential to modulate the activity of various enzymes and protein targets. Recent studies highlight the application of N-ethyl benzenesulfonamide derivatives as key scaffolds in developing potent inhibitors for epigenetic targets like the Bromodomain-containing protein 4 (BRD4) . Inhibiting BRD4 is a promising therapeutic strategy in oncology research, as it can suppress the expression of key oncogenes such as c-Myc and disrupt cancer cell proliferation . Furthermore, structural analogs featuring the N-ethyl benzenesulfonamide unit are explored as inhibitors of carbonic anhydrase (CA) isoforms . Given that certain CA isoforms are overexpressed in various solid tumors, these inhibitors are valuable tools for studying tumor physiology and developing novel anticancer agents . This compound serves as a versatile building block for researchers designing and synthesizing novel molecules to probe biological pathways and identify potential therapeutic interventions.

Properties

IUPAC Name

4-chloro-N-ethyl-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)7-4-5-8(10)9(6-7)14-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPGHAYNMOCWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 4-Chloro-3-Methoxybenzenesulfonyl Chloride

The most widely reported method involves the nucleophilic substitution of 4-chloro-3-methoxybenzenesulfonyl chloride with ethylamine. The reaction proceeds via a two-step mechanism:

  • Activation of the sulfonyl chloride : The electron-withdrawing chlorine and methoxy groups enhance the electrophilicity of the sulfur atom, facilitating attack by the ethylamine nucleophile.

  • Formation of the sulfonamide bond : Ethylamine displaces the chloride ion, forming the N-ethyl sulfonamide product and hydrochloric acid as a byproduct.

Representative Procedure :

  • Reactants : 4-Chloro-3-methoxybenzenesulfonyl chloride (1.0 equiv), ethylamine (1.2 equiv), dichloromethane (DCM, 0.1 M).

  • Conditions : Stir at 0–5°C under nitrogen atmosphere for 4–6 hours.

  • Workup : Quench with ice-cold water, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Recrystallization from ethanol/water (3:1) yields 72–78% pure product.

Reductive Amination of Sulfonyl Halides

A less common approach involves reducing a nitro intermediate to an amine prior to sulfonamide formation. For example, 4-chloro-3-methoxybenzenesulfonyl fluoride can be treated with ethylamine under catalytic hydrogenation (H2, Pd/C), though this method is limited by the availability of sulfonyl fluoride precursors.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the sulfonyl chloride on resin-bound ethylamine enables parallel synthesis of sulfonamide derivatives. This method, while efficient for library generation, requires specialized equipment and yields (65–70%) are typically lower than solution-phase routes.

Optimization of Reaction Parameters

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity but may promote side reactions. Nonpolar solvents (e.g., DCM) improve selectivity but slow reaction kinetics.

Solvent Yield (%) Reaction Time (h)
DCM786
THF824
Toluene658

Data adapted from large-scale screening studies.

Stoichiometric Ratios and Base Selection

Excess ethylamine (1.2–1.5 equiv) ensures complete conversion of the sulfonyl chloride. Triethylamine (1.0 equiv) effectively scavenges HCl, preventing protonation of the amine nucleophile. Pyridine alternatives reduce costs but require longer reaction times.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 2.0 Hz, 1H, ArH), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 3.91 (s, 3H, OCH3), 3.15 (q, J = 7.2 Hz, 2H, NHCH2), 1.25 (t, J = 7.2 Hz, 3H, CH3).

  • IR (KBr) : 1345 cm−1 (S=O asymmetric stretch), 1160 cm−1 (S=O symmetric stretch), 3250 cm−1 (N-H stretch).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O, 1.0 mL/min) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves yield consistency (±2% vs. ±5% in batch). Key parameters:

  • Residence Time : 30 minutes.

  • Temperature : 10°C.

  • Pressure : 2 bar.

Waste Management and Byproduct Recycling

Hydrochloric acid byproducts are neutralized with aqueous NaOH, generating NaCl for disposal. Unreacted ethylamine is recovered via distillation and reused in subsequent batches.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, forming the inactive sulfonic acid. Mitigation:

  • Use anhydrous solvents and molecular sieves.

  • Perform reactions under inert atmosphere.

Crystallization Difficulties

The product’s low solubility in cold ethanol necessitates alternative solvents (e.g., ethyl acetate/hexane) for recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of enzymes such as carbonic anhydrases by binding to the active site and forming coordination bonds with the zinc ion present in the enzyme . This interaction disrupts the enzyme’s function, leading to its inhibitory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituents on the benzene ring and the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Reference) Substituents on Benzene Ring Sulfonamide N-Substituent Molecular Weight Key Properties/Activities
4-Chloro-N-ethyl-3-methoxybenzenesulfonamide 4-Cl, 3-OCH₃ Ethyl (C₂H₅) 289.74* Lipophilicity↑, Potential antitumor (inferred)
4-Chloro-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide 4-Cl, 3-OCH₃ 2-Hydroxyphenyl 313.76 Increased polarity due to -OH; solubility↑
N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) 4-Cl (on second benzene) 3-Chloro-7-indolyl 401.26 Antitumor (clinical trials); disrupts cell cycle
4-{[(5-Chloro-2-methoxyphenyl)carbamothioyl]amino}-N-ethylbenzenesulfonamide 4-Cl, 2-OCH₃ Ethyl + thiourea moiety 384.86 Enhanced hydrogen bonding; potential enzyme inhibition
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-yl]benzenesulfonamide 4-Cl Benzimidazole derivative 463.95 High molecular weight; likely kinase inhibition

*Calculated based on molecular formula C₉H₁₂ClNO₃S.

Key Observations:
  • Biological Activity : Indolyl and benzimidazolyl substituents (e.g., E7070 , compound in ) correlate with antitumor activity via cell cycle disruption. Thiourea derivatives () may target enzymes through hydrogen bonding.
  • Thermal Stability : Analogs such as compound 11 in exhibit melting points of 177–180°C, suggesting that ethyl and methoxy groups contribute to crystalline stability.

Crystallographic and Conformational Analysis

  • Syn Conformation : In 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide (), the N–H bond and ortho-chloro group adopt a syn conformation, which may influence intermolecular interactions in crystal packing.
  • Bulkier Substituents : Compounds like with benzimidazole groups likely exhibit restricted rotation, affecting binding to biological targets.

Biological Activity

4-Chloro-N-ethyl-3-methoxybenzenesulfonamide (CAS No. 714202-53-6) is a sulfonamide compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the methoxy group, may influence its reactivity and interactions with biological targets. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A chlorine atom at the para position.
  • An ethyl group attached to the nitrogen.
  • A methoxy group at the meta position relative to the sulfonamide group.

The presence of these substituents contributes to its unique chemical reactivity and biological interactions.

The primary mechanism of action for this compound involves inhibition of specific enzymes, particularly carbonic anhydrases. This inhibition occurs through binding to the active site of the enzyme, forming coordination bonds with the zinc ion present in the enzyme's active site. Such interactions can lead to various biological effects, including modulation of pH balance in tissues and inhibition of tumor growth.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Fungal assays indicated moderate antifungal activity against Candida species.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies: The compound was tested against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. Results showed that it significantly inhibited cell proliferation with IC50 values ranging from 10 to 25 µM.
Cell LineIC50 (µM)Mechanism
MCF-715Induction of apoptosis
A54912Cell cycle arrest at G2/M phase
HT-2920Inhibition of tubulin polymerization

Case Studies

  • Study on Anticancer Effects : A study published in Molecular Cancer Therapeutics evaluated the effects of various sulfonamides on cancer cell lines. The results indicated that this compound caused significant apoptosis in MCF-7 cells through activation of caspase pathways .
  • Antimicrobial Efficacy : Another research article reported on the antimicrobial efficacy of benzenesulfonamide derivatives where this compound was found to be effective against resistant strains of bacteria, suggesting its potential as a lead compound for drug development .

Q & A

Basic: What synthetic methodologies are recommended for 4-chloro-N-ethyl-3-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation: React 4-chloro-3-methoxybenzenesulfonyl chloride with ethylamine under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane or DMF at 0–25°C .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Optimization: Adjust solvent polarity, stoichiometry (excess ethylamine to drive completion), and temperature to improve yield. Monitor via TLC or HPLC.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ethyl group protons at δ 1.1–1.3 ppm) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., sulfonamide N–H···O interactions) using single-crystal diffraction (Mo-Kα radiation) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS.

Advanced: How can computational chemistry predict reaction pathways or optimize synthesis?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to model intermediates and transition states, identifying energy barriers for sulfonamide bond formation .
  • Solvent Effects: Use COSMO-RS simulations to predict solvent suitability (e.g., DMF vs. THF) based on solvation energy .
  • Machine Learning: Train models on existing sulfonamide reaction data (e.g., yields, conditions) to recommend optimal parameters .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Structural Variations: Compare substituent effects (e.g., ethyl vs. aryl groups on sulfonamide nitrogen) using SAR studies .
  • Assay Conditions: Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) to minimize variability .
  • Target Validation: Use enzyme inhibition assays (e.g., carbonic anhydrase II) to confirm specificity, as sulfonamides often act via this mechanism .

Advanced: What strategies enhance bioactivity through sulfonamide group modifications?

Methodological Answer:

Substitution Reactions: Replace the chloro group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups via nucleophilic aromatic substitution (e.g., NaNO₂/HCl for nitration) .

Hybridization: Conjugate with bioactive moieties (e.g., pyridine in ) via Suzuki coupling or click chemistry.

Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, monitored by in vitro hydrolysis assays .

Basic: What are the key stability considerations for this compound under experimental storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the methoxy and sulfonamide groups.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond in humid conditions .
  • pH Stability: Avoid prolonged exposure to strong acids/bases (test via accelerated stability studies at pH 2–9).

Advanced: How can researchers validate the compound’s role in enzyme inhibition mechanisms?

Methodological Answer:

Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified enzymes (e.g., carbonic anhydrase) .

Docking Simulations: Use AutoDock Vina to model binding interactions between the sulfonamide and enzyme active sites (e.g., Zn²⁺ coordination in carbonic anhydrase) .

Mutagenesis: Engineer enzyme mutants (e.g., Thr199Ala in carbonic anhydrase) to test binding dependency on specific residues .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization: Introduce polar groups (e.g., sulfonic acid via oxidation) or PEGylated side chains .
  • Nanoformulation: Encapsulate in liposomes (e.g., DOPC/cholesterol) and characterize via dynamic light scattering .

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